molecular formula C6H6N2O2.H3N<br>C6H9N3O2 B7769824 azanium;N-oxido-N-phenylnitrous amide

azanium;N-oxido-N-phenylnitrous amide

Cat. No.: B7769824
M. Wt: 155.15 g/mol
InChI Key: GDEBSAWXIHEMNF-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cupferron is synthesized by the reaction of phenylhydroxylamine with nitrous acid . The reaction typically occurs in an aqueous medium at a temperature of around 0-5°C. The reaction can be represented as follows:

C6H5NHOH+HNO2C6H5N(NO)OH+H2O\text{C}_6\text{H}_5\text{NH}\text{OH} + \text{HNO}_2 \rightarrow \text{C}_6\text{H}_5\text{N(NO)}\text{OH} + \text{H}_2\text{O} C6​H5​NHOH+HNO2​→C6​H5​N(NO)OH+H2​O

Industrial Production Methods: In industrial settings, the production of cupferron involves the continuous addition of nitrous acid to a solution of phenylhydroxylamine under controlled temperature conditions. The product is then isolated by filtration and purified by recrystallization .

Types of Reactions:

    Oxidation: Cupferron can undergo oxidation to form and .

    Reduction: It can be reduced to .

    Substitution: Cupferron can participate in substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and in acidic medium are used.

    Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Nitrosobenzene and hydroxylamine.

    Reduction: Phenylhydroxylamine.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

N-Nitroso-N-phenylhydroxylamine aluminum salt, also known as "azanium;N-oxido-N-phenylnitrous amide" or Cupferron, is a compound with several applications in chemistry, biology, medicine, and industry .

Scientific Research Applications

  • Chemistry: N-Nitroso-N-phenylhydroxylamine aluminum salt is a reagent in synthesizing nitroso compounds and azo dyes. It facilitates the nitrosation of various substrates through its ability to act as a source of nitrosonium (NO⁺) ions, leading to the formation of nitroso derivatives.
  • Biology: Researchers have studied the role of N-Nitroso-N-phenylhydroxylamine aluminum salt in oxidizing primary amines to nitroso derivatives, which is important in synthesizing many organic intermediates.
  • Medicine: This compound is investigated for its potential in creating corrosion inhibitors, protecting metal surfaces in industrial applications. Cupferron is also utilized as an analytical reagent to separate copper, iron, and vanadium from other metals .
  • Industry: N-Nitroso-N-phenylhydroxylamine aluminum salt is used as a polymerization inhibitor in UV-curable color paints, preventing the self-polymerization of UV coatings and ink formulas during storage . It can accept small amounts of free radicals generated by free radical photoinitiators due to heat, light, or other reasons, preventing the tendency to initiate monomer polymerization and gelation .

Chemical Reactions

N-Nitroso-N-phenylhydroxylamine aluminum salt undergoes various chemical reactions:

  • Oxidation: It acts as a source of nitrosonium (NO⁺) ions, facilitating the oxidation of primary amines to nitroso derivatives.
  • Substitution: It is used in synthesizing nitroso compounds and azo dyes, where it participates in substitution reactions.
  • Complex Formation: The compound can form metal complexes due to the presence of both nitroso and hydroxylamine functional groups.

Preparation

The preparation of N-Nitroso-N-phenylhydroxylamine aluminum salt typically involves the reaction of aluminum nitrate with N-nitroso-N-phenylhydroxylamine ammonium salt in a mixed solvent of alcohol and water. The pH of the reaction solution is controlled between 5.5 and 5.7. In one synthesis method, the yield of N-Nitroso-N-phenylhydroxylamine aluminum salt reached more than 91% .

Other uses

Mechanism of Action

The mechanism by which cupferron exerts its effects involves the formation of stable complexes with metal ions. The nitroso group in cupferron coordinates with the metal ion, forming a chelate complex. This complexation enhances the solubility and stability of the metal ion, facilitating its detection and quantification .

Comparison with Similar Compounds

  • N-nitrosophenylhydroxylamine
  • N-nitrosodiphenylamine
  • N-nitrosomethylphenylamine

Comparison: Cupferron is unique due to its high affinity for metal ions and its ability to form stable complexes under mild conditions. Compared to other similar compounds, cupferron is more effective in the determination of a wide range of metal ions, making it a preferred reagent in analytical chemistry .

Biological Activity

Azanium; N-oxido-N-phenylnitrous amide, commonly referred to as cupferron, is a compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential carcinogenic effects, and its role in various biochemical reactions.

  • Chemical Formula : C6_6H9_9N3_3O2_2
  • Molecular Weight : 155.16 g/mol
  • Structure : The compound features a nitrous amide functional group, which contributes to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-oxido-N-phenylnitrous amide. The compound exhibits selective activity against various pathogens, including:

PathogenActivity LevelReference
Candida albicansModerate
Staphylococcus aureusModerate
Acinetobacter baumanniiModerate

The introduction of specific substituents in the sulfenimine moiety has been shown to enhance the antimicrobial efficacy of derivatives of this compound.

Carcinogenic Potential

Research conducted by the National Cancer Institute (NCI) indicates that cupferron may have carcinogenic effects. In studies involving Fischer 344 rats and B6C3F1 mice, significant increases in tumor incidence were observed:

  • Hepatocellular carcinoma : Increased incidence in both male and female rats at varying doses (P < 0.001).
  • Squamous cell carcinoma : Notable rise in cases among treated groups compared to controls (P < 0.001) .

The findings suggest a need for caution regarding exposure to this compound, particularly in industrial and laboratory settings.

The biological activity of azanium; N-oxido-N-phenylnitrous amide is attributed to its ability to interact with various biochemical pathways:

  • Oxidative Stress Induction : The compound can induce oxidative stress in cells, leading to cellular damage and potential mutagenicity.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, affecting cellular function and viability.

Study on Antimicrobial Efficacy

A study published in November 2022 evaluated the antimicrobial activity of sulfenimine derivatives based on azanium; N-oxido-N-phenylnitrous amide. The results indicated that while some derivatives showed promising activity against resistant strains of bacteria, their overall effectiveness was moderate compared to established antimicrobials .

Carcinogenicity Assessment

In a comprehensive assessment by the NCI, both male and female rodents were subjected to long-term exposure studies. The results revealed a significant correlation between exposure levels and the incidence of various tumors, underscoring the potential risks associated with this compound .

Properties

IUPAC Name

azanium;N-oxido-N-phenylnitrous amide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5N2O2.H3N/c9-7-8(10)6-4-2-1-3-5-6;/h1-5H;1H3/q-1;/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEBSAWXIHEMNF-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(N=O)[O-].[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2.H3N, C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name CUPFERRON
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Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
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Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cupferron appears as light yellow or cream-colored crystals or a brown crystalline solid. As a reagent in the separation of copper and iron., Creamy-white solid; [HSDB] Light yellow, cream-colored, or brown solid; Hygroscopic; [CAMEO] Pale yellow, odorless crystalline solid; [Alfa Aesar MSDS]
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Solubility

less than 1 mg/mL at 65.3 °F (NTP, 1992), Freely soluble in water, Freely soluble in alcohol, Slightly soluble in DMSO
Details Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 523
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Vapor Pressure

Negligible (NTP, 1992), 0.0000629 [mmHg]
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Color/Form

Crystals, Creamy-white crystals

CAS No.

135-20-6
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Record name Benzenamine, N-hydroxy-N-nitroso-, ammonium salt (1:1)
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Melting Point

325 to 327 °F (NTP, 1992), 163.5 °C
Details Lide, D.R., G.W.A. Milne (eds.). Handbook of Data on Organic Compounds. Volume I. 3rd ed. CRC Press, Inc. Boca Raton ,FL. 1994., p. V1: 523
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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azanium;N-oxido-N-phenylnitrous amide
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Reactant of Route 6
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